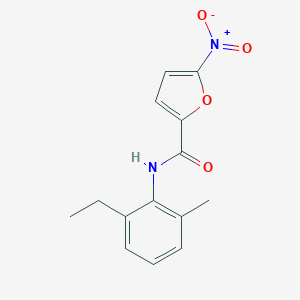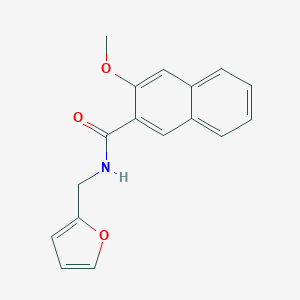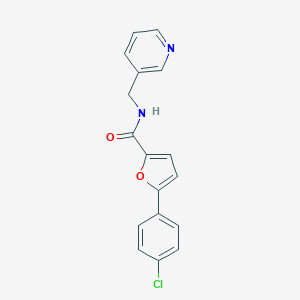
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide, also known as Nitrofurazone, is a synthetic broad-spectrum antibacterial and antifungal agent. It has been used in both human and veterinary medicine for the treatment of various bacterial and fungal infections. Nitrofurazone has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee works by inhibiting bacterial and fungal growth through the disruption of DNA synthesis. It binds to bacterial and fungal DNA and inhibits the activity of enzymes involved in DNA replication, leading to bacterial and fungal death.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as antioxidant and immune-modulating effects. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been shown to have wound-healing properties, making it useful in the treatment of burns and other types of skin injuries.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has several advantages for use in lab experiments. It is a broad-spectrum antibiotic and antifungal agent, making it useful for the treatment of a wide range of bacterial and fungal infections. It is also relatively inexpensive and easy to synthesize. However, N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has some limitations, including its potential toxicity and the development of bacterial resistance to the drug.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee. One area of research is the development of new formulations of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee that can be used in different applications, such as wound healing and veterinary medicine. Another area of research is the study of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee's effects on different types of microorganisms and its potential use in the treatment of emerging infectious diseases. Additionally, further research is needed to understand the mechanisms of bacterial and fungal resistance to N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee and to develop strategies to overcome this resistance.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-6-nitrobenzaldehyde. This intermediate is then reacted with methyl anthranilate to form 2-ethyl-6-methyl-5-nitrobenzaldehyde. The final step involves the reaction of this intermediate with ammonium carbonate to form N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has been used in various scientific research applications, including microbiology, pharmacology, and toxicology. It has been used to study the antibacterial and antifungal properties of N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee against various microorganisms. N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamidee has also been used to study the mechanism of action of the drug and its effects on cellular processes.
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-3-10-6-4-5-9(2)13(10)15-14(17)11-7-8-12(20-11)16(18)19/h4-8H,3H2,1-2H3,(H,15,17) |
Clé InChI |
XNURJOOOKYBJEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)

![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
